3-Cyano-2,6-difluorobenzoic acid

Overview

Description

Scientific Research Applications

Organic Synthesis and Chemical Reactions

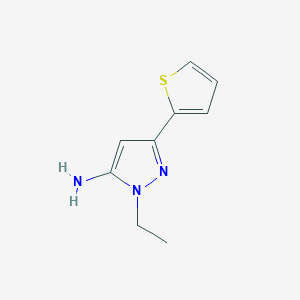

- 3-Cyano-2,6-difluorobenzoic acid derivatives are used in organic synthesis, demonstrating the utility of modern organometallic methods. For example, the selective conversion of inexpensive starting materials into various benzoic acids, including 2,6-difluorobenzoic acid, showcases advanced synthetic strategies that enable the preparation of structurally diverse compounds. This highlights the role of such compounds in facilitating complex chemical transformations and expanding the toolbox of synthetic chemistry (Schlosser & Heiss, 2003).

Materials Science and Optoelectronics

- In materials science, derivatives of this compound are employed in the synthesis of luminogenic materials with aggregation-induced emission (AIE) properties. These materials have potential applications in optics, electronics, and biological sciences due to their superior emission properties and high charge mobility. The introduction of cyano groups in these materials plays a crucial role in preventing π–π stacking, enhancing emission in aggregates, and facilitating the formation of J-type aggregation, which is beneficial for AIE properties (Jia et al., 2013).

Catalysis and Polymerization

- Cyano-activated fluoro displacement reactions involving 2,3- and 3,4-difluorobenzonitriles have been studied for synthesizing new heterocycles and other compounds. This demonstrates the potential of this compound derivatives in catalytic applications, where they can serve as intermediates in the production of various chemically significant molecules (Eastmond et al., 2001).

Advanced Functional Materials

- The synthesis of asymmetric cyano-stilbene derivatives containing this compound units has led to the development of pi-dimer systems that exhibit reversible [2 + 2] cycloaddition with characteristic fluorescence modulation. These materials are notable for their piezochromic and photochromic responses, making them applicable in advanced optical and electronic devices (Chung et al., 2009).

Mechanism of Action

Target of Action

Benzoic acid derivatives are often used in the synthesis of various pharmaceuticals, so it’s possible that this compound could be used as a precursor in drug synthesis .

Biochemical Pathways

Again, without specific information, it’s hard to say which biochemical pathways might be affected by this compound. If it’s used as a precursor in drug synthesis, the effects would depend on the specific drug that’s produced .

Biochemical Analysis

Biochemical Properties

3-Cyano-2,6-difluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily based on its ability to form hydrogen bonds and electrostatic interactions due to the presence of cyano and difluoro groups .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of genes involved in apoptosis and cell proliferation, leading to changes in cell viability and growth . Additionally, it affects cellular metabolism by inhibiting key enzymes, resulting in altered metabolic profiles.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also influences gene expression by interacting with transcription factors and other regulatory proteins . The presence of cyano and difluoro groups enhances its binding affinity and specificity towards target biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of metabolic enzymes and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily affect metabolic pathways. At higher doses, it can induce toxic effects, including oxidative stress and apoptosis . Threshold effects have been observed, where a specific dosage range results in significant biochemical and cellular changes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s and other oxidoreductases, influencing the metabolism of various substrates. This compound can alter metabolic flux by inhibiting or activating key enzymes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, affecting its localization and activity. The presence of cyano and difluoro groups facilitates its interaction with transporters, enhancing its cellular uptake and distribution .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization influences its interactions with biomolecules and its overall biochemical effects .

properties

IUPAC Name |

3-cyano-2,6-difluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO2/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-2H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJCKPWOBQFQMAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C#N)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-{[4-(Methylsulfanyl)phenyl]methyl}piperidin-3-amine](/img/structure/B1465734.png)

![1-[(Thiophen-3-yl)methyl]piperidin-3-amine](/img/structure/B1465738.png)

![8-(2,5-Dimethyl-pyrrol-1-yl)-5-aza-spiro[3.5]nonane](/img/structure/B1465739.png)

![(Butan-2-yl)[(oxan-4-yl)methyl]amine](/img/structure/B1465742.png)